![molecular formula C6H2Cl2N2O3 B3254503 6-Chloro-5-nitronicotinoyl chloride CAS No. 23945-84-8](/img/structure/B3254503.png)
6-Chloro-5-nitronicotinoyl chloride
Overview
Description
6-Chloro-5-nitronicotinoyl chloride is a chemical compound that is widely used in scientific research for various purposes. It is a nitroaromatic compound that has been extensively studied for its potential applications in medicinal and pharmaceutical chemistry.
Scientific Research Applications
Synthesis and Anticoccidial Activity
6-Chloro-5-nitronicotinoyl chloride has been studied for its role in synthesizing compounds with significant anticoccidial activity. 5-Nitronicotinamide and its analogues, including variations with 2-chloro, 2-alkoxy, 2-benzyloxy, 2-phenoxy, 2-alkylamino, and 2-benzylamino substituents, have been synthesized from 5-bromonicotinoyl chloride, demonstrating anticoccidial activity against Eimeria tenella (Morisawa et al., 1977).
Synthesis of Complex Compounds
The compound is also involved in the synthesis of various complex molecular structures. For example, chlorination/nitrosylation of specific compounds yielded chloro derivatives with significant structural uniqueness (Wang et al., 1991).
Development of Neonicotinoid Insecticides
It plays a key role in the development of neonicotinoid insecticides. A research program aiming to create novel nitroimino heterocycles for insecticidal activity included the synthesis and analysis of various compounds, showcasing their efficacy against a range of pests (Maienfisch et al., 2001).
Role in Diverse Chemical Reactions
The compound is instrumental in diverse chemical reactions. Studies have shown its use in reactions yielding different compounds, highlighting its versatility in chemical synthesis (Eijk et al., 2010).
Environmental and Industrial Applications
It's also significant in environmental and industrial applications. For instance, its role in the aqueous chlorination of phenols and the formation of chlorinated aromatic compounds in advanced oxidation processes has been studied, indicating its relevance in environmental chemistry (Lau et al., 2016; Yuan et al., 2011).
Synthesis of Diagnostic and Research Tools
6-Chloro-5-nitronicotinoyl chloride is used in the synthesis of compounds like spin traps and pH sensors, which are crucial in diagnostic and research applications (Ioniță, 2008).
Synthesis of Therapeutic Agents
It's instrumental in synthesizing therapeutic agents like cladribine, a drug used against certain neoplasms, showcasing its importance in medicinal chemistry (Janeba et al., 2003).
properties
IUPAC Name |
6-chloro-5-nitropyridine-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O3/c7-5-4(10(12)13)1-3(2-9-5)6(8)11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDMAPPDNNZHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitronicotinoyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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